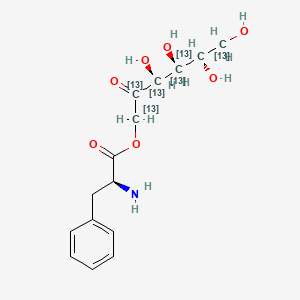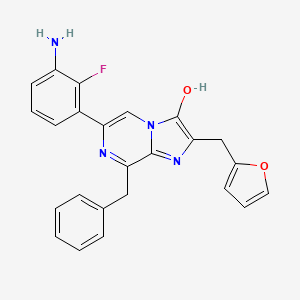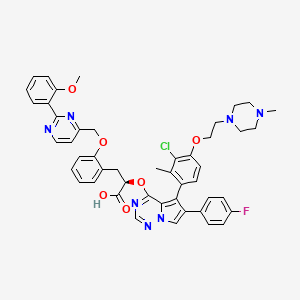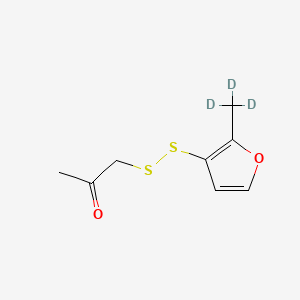
Dap-NE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dap-NE hydrochloride is a dipeptide hydrochloride and a cleavable Antibody-Drug Conjugate (ADC) linker. It facilitates the synthesis of ADCs by connecting antibody molecules to cytotoxins . This compound is crucial in the development of targeted cancer therapies, where it helps deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dap-NE hydrochloride is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of amino groups, followed by the coupling of protected amino acids. The final step involves deprotection to yield the desired dipeptide hydrochloride .
Industrial Production Methods
Industrial production of this compound hydrochloride involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, followed by purification and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dap-NE hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in methanol or ethanol.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dipeptides, while reduction may yield reduced dipeptides .
Wissenschaftliche Forschungsanwendungen
Dap-NE hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of peptide-based drugs and diagnostic tools
Wirkmechanismus
Dap-NE hydrochloride exerts its effects by acting as a linker in ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cancer cells. The linker is cleavable, meaning it can be broken down once inside the target cell, releasing the cytotoxic drug to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of ADCs.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: A non-cleavable ADC linker used in the synthesis of ADCs.
Uniqueness
Dap-NE hydrochloride is unique due to its specific structure and cleavable nature, which allows for the targeted delivery of cytotoxic drugs to cancer cells. This specificity reduces the side effects associated with traditional chemotherapy .
Eigenschaften
Molekularformel |
C18H28N2O3 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
(2R,3R)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanamide |
InChI |
InChI=1S/C18H28N2O3/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22)/t12-,13-,15+,16-,17-/m1/s1 |
InChI-Schlüssel |
PHUURGQFDDGNRU-MAURAIGZSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
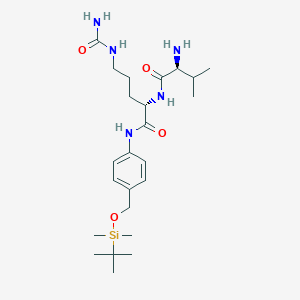

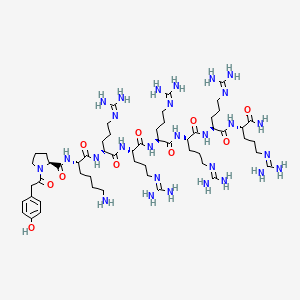

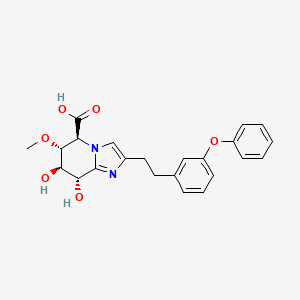
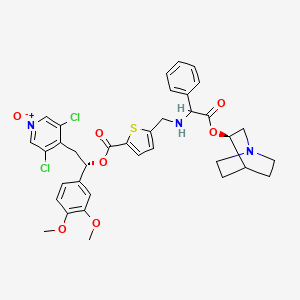
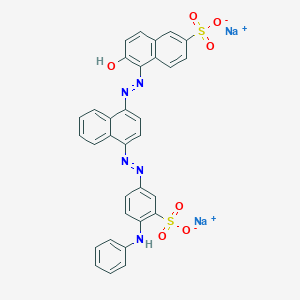
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
